![molecular formula C21H24ClN5O2S B2479213 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034530-21-5](/img/structure/B2479213.png)

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

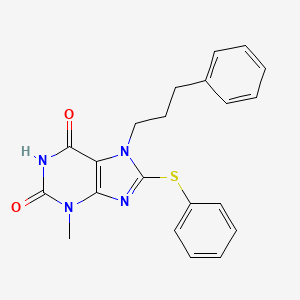

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H24ClN5O2S and its molecular weight is 445.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds featuring piperazine-1-yl-1H-indazole derivatives, including structures similar to the specified compound, play a crucial role in medicinal chemistry. Their synthesis and characterization, as demonstrated by Balaraju et al. (2019), underline the significance of these molecules in the development of new therapeutic agents. The docking studies presented for synthesized compounds highlight their potential in targeting specific biological receptors, which is fundamental for drug design and discovery processes Balaraju, V., Kalyani, S., & Laxminarayana, E. (2019). Rasayan Journal of Chemistry.

Anticancer Research

The anticancer activity of polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, was explored by Turov (2020) within the "NCI-60 Human Tumor Cell Lines Screen" program. This study revealed that compounds with specific structural features, akin to the compound , exhibited efficacy across various cancer cell lines, highlighting the potential of such molecules in anticancer research Turov, K. (2020). Ukr. Bioorg. Acta 2020, Vol. 15, N1.

Pharmacological Evaluation

Research by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrates the importance of structural diversity in pharmacological evaluations. Their work on antidepressant and antianxiety activities indicates the vast potential of piperazine-related compounds in addressing neurological conditions Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017). Arabian Journal of Chemistry.

Neuroprotection Research

The cytoprotective effects of certain calmodulin antagonists, such as DY-9760e, which contains a related piperazinyl indazole structure, suggest a potential application in neuroprotection, particularly for treating ischemia/reperfusion-induced injury. This research underscores the therapeutic value of structurally similar compounds in acute stroke treatment and possibly other neurological conditions Hashimoto, M., Takada, Y., Takeuchi, Y., Kasahara, J., Hisa, H., Shirasaki, Y., & Fukunaga, K. (2005). Journal of pharmacological sciences.

Metabolic Studies and Toxicity

The metabolism-dependent mutagenicity of compounds containing a piperazinyl indazole motif has been studied, offering insights into their metabolic pathways and potential toxicological implications. Such studies are crucial for understanding the safety profiles of new therapeutic agents, including those with structures similar to the compound Chen, H., Murray, J., Kornberg, B., Dethloff, L., Rock, D., Nikam, S., & Mutlib, A. (2006). Chemical research in toxicology.

Mechanism of Action

Target of Action

It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with a wide range of targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The piperazine moiety, which is part of the compound’s structure, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It was observed that similar compounds produced loss of cell viability of mcf-10a cells .

Properties

IUPAC Name |

1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O2S/c1-15-17(22)6-4-8-19(15)30(28,29)26-13-11-25(12-14-26)21-20-16-5-2-3-7-18(16)24-27(20)10-9-23-21/h4,6,8-10H,2-3,5,7,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEUVTOGPXXIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)

![2-[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2479153.png)